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Compound of Interest

Compound Name: 3-Methylisonicotinic acid

CAS No.: 40211-20-9

Cat. No.: B7721381

Get Quote

Executive Summary: The "Steric Switch"
Phenomenon
3-Methylisonicotinic acid (3-MINA) is a critical regioisomer of the pyridine-4-carboxylic acid

family. While it shares the core pharmacophore of Isoniazid (the frontline tuberculosis drug), the

introduction of a methyl group at the C3 position fundamentally alters its enzymatic interactions.

In Tuberculosis (TB): The C3-methyl group acts as a steric blocker, preventing the

bioactivation required for efficacy.

In Neurodegeneration (CYP46A1): It serves as a privileged scaffold for constructing 4,5-

dihydro-1H-pyrazole derivatives, potent inhibitors of Cholesterol 24-Hydroxylase.

In Immuno-Oncology (HPK1): It is an emerging starting material for Hematopoietic

Progenitor Kinase 1 (HPK1) antagonists.
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Case Study A: Antitubercular Activity (The Negative
Control)
This is the most critical SAR lesson for medicinal chemists. Isoniazid (INH) is a prodrug that

requires activation by the mycobacterial enzyme KatG to form an INH-NAD adduct, which then

inhibits InhA (enoyl-ACP reductase).[1]

The 3-Methyl Blockade: Experimental data confirms that substitution at the C3 position

abolishes this activity, whereas C2 substitution is tolerated.

Compound Structure Note Target Enzyme
MIC (µg/mL)
against M. tb

Mechanism of
Action /
Failure

Isoniazid (INH) Unsubstituted InhA (via KatG) 0.03 – 0.05

Forms INH-NAD

adduct; potent

inhibition.

2-Methyl-INH C2-Methyl InhA (via KatG) 0.03 – 0.10

Active. Sterically

compatible with

KatG active site.

3-Methyl-INH C3-Methyl InhA (via KatG) > 64 (Inactive)

Inactive. C3-

methyl sterically

clashes with

KatG heme

center,

preventing

radical formation.
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Expert Insight: The inactivity of the 3-methyl derivative is not due to a lack of binding to InhA

itself, but rather the inability of KatG to process it. The C3-methyl group obstructs the approach

to the heme iron, preventing the initial electron transfer required for prodrug activation.

Case Study B: Cholesterol 24-Hydroxylase (CYP46A1)
Inhibition
In the context of Alzheimer's and neurodegenerative diseases, 3-methylisonicotinic acid is a

key synthetic precursor. It is used to generate 4,5-dihydro-1H-pyrazole derivatives, which act

as nanomolar inhibitors of CYP46A1.

Role: Synthetic Scaffold.

Target: CYP46A1 (Brain-specific cholesterol elimination).[2][3]

Performance: Derivatives synthesized from this scaffold achieve IC50 values < 100 nM.[2]

Mechanism: The pyridine ring coordinates with the heme iron of the CYP46A1 enzyme, while

the pyrazole tail (built from the acid moiety) extends into the hydrophobic access channel.

Visualizing the Pathways (Graphviz)
The following diagram illustrates the divergent fates of the 3-methyl vs. 2-methyl derivatives in

the Mycobacterial activation pathway.
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Figure 1: The "Steric Gate" of KatG activation. The 3-methyl group creates a fatal steric clash,

preventing the formation of the active radical species required for TB inhibition.

Experimental Protocols
Protocol A: Synthesis of 3-Methylisonicotinic Acid
Hydrazide
For use as a negative control in antitubercular assays.

Esterification: Dissolve 3-methylisonicotinic acid (1.0 eq) in anhydrous methanol. Add

catalytic H₂SO₄ (0.1 eq). Reflux for 8 hours. Concentrate in vacuo. Neutralize with NaHCO₃

and extract with EtOAc to yield the methyl ester.

Hydrazinolysis: Dissolve the methyl ester (1.0 eq) in ethanol. Add hydrazine hydrate (3.0 eq)

dropwise at 0°C.

Reaction: Warm to room temperature and reflux for 4 hours. A precipitate should form.

Workup: Cool to 4°C. Filter the solid. Wash with cold ethanol and ether.

Purification: Recrystallize from ethanol/water.

Expected Yield: ~90-95%

Appearance: White to pale pink crystalline solid.
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Characterization: ¹H NMR (DMSO-d₆) should show the C3-methyl singlet at ~2.3 ppm and

hydrazide protons.

Protocol B: InhA Enzyme Inhibition Assay (Modified)
To verify lack of direct inhibition by the prodrug.

Reagents: Recombinant M. tuberculosis InhA, NADH (cofactor), 2-trans-dodecenoyl-CoA

(substrate).

Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl, 1 mM EDTA.

Activation Mix (Crucial): For INH derivatives, you must pre-incubate with KatG and NAD+ to

generate the active adduct.

Control Arm: Incubate 3-Methyl-INH with KatG, MnCl₂, and NAD+ for 2 hours.

Test Arm: Add the pre-incubated mix to the InhA reaction vessel.

Measurement: Monitor the oxidation of NADH to NAD+ spectrophotometrically at 340 nm at

25°C.

Result Interpretation:

Active (2-Methyl): Rapid decrease in Abs340 (InhA is inhibited; NADH is not consumed by

InhA, but the assay measures InhA activity... Correction: InhA consumes NADH. An

inhibitor stops the decrease. So, Active = Stable Abs340. Inactive = Decreasing Abs340).

Inactive (3-Methyl): Abs340 decreases at the same rate as the "No Inhibitor" control,

indicating InhA is still functioning because the inhibitor failed to form.

Emerging Applications: HPK1 Antagonists
Recent patent disclosures (2023) highlight 3-methylisonicotinic acid as a starting material for

HPK1 (Hematopoietic Progenitor Kinase 1) antagonists.

Workflow: 3-Methylisonicotinic acid
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Methyl ester formation

N-alkylation/substitution

Coupling with amino-heterocycles.

Significance: HPK1 is a negative regulator of T-cell activation. Inhibitors derived from this

scaffold are currently being explored to enhance tumor immunity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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